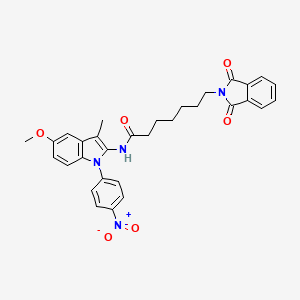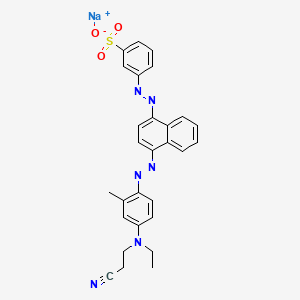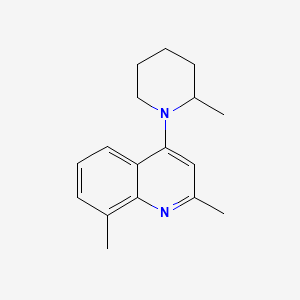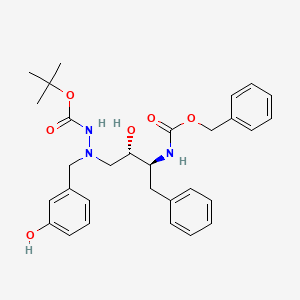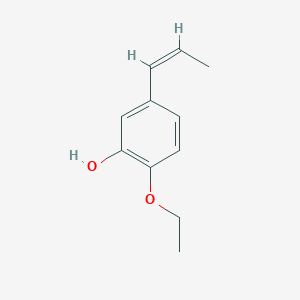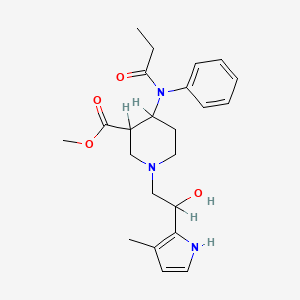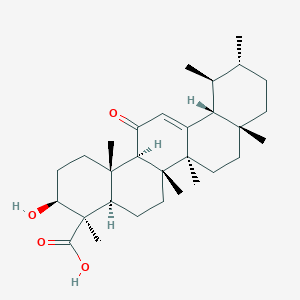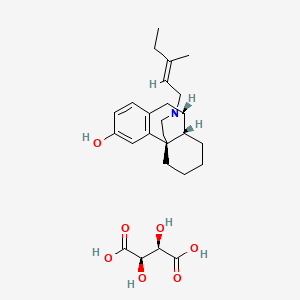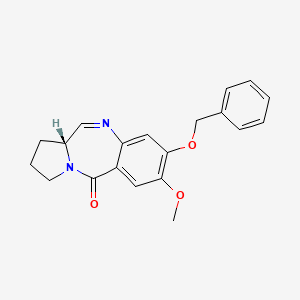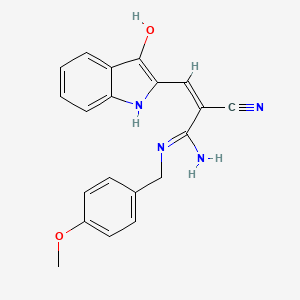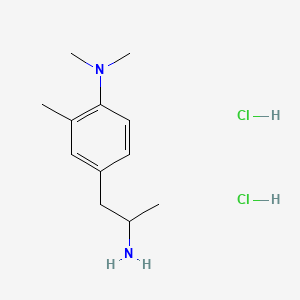
alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
α,3-ジメチル-4-ジメチルアミノフェネチルアミン二塩酸塩は、フェネチルアミン類に属する化学化合物です。
準備方法
合成経路および反応条件
α,3-ジメチル-4-ジメチルアミノフェネチルアミン二塩酸塩の合成は、通常、基本的な有機化合物から始まる複数の段階を伴います。一般的な合成経路の1つには、フェネチルアミン誘導体のアルキル化に続いて、ジメチルアミノ基を導入することが含まれます。反応条件は、多くの場合、強力な塩基と制御された温度の使用を必要とし、目的の生成物が高純度で得られるようにします。
工業的製造方法
この化合物の工業的製造には、反応条件が厳密に制御されている大型化学反応器を使用する場合があります。触媒や高度な精製技術を使用することで、化合物が効率的に製造され、さらなる用途に必要な基準を満たすことができます。
化学反応の分析
反応の種類
α,3-ジメチル-4-ジメチルアミノフェネチルアミン二塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して行うことができます。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が関与する場合があります。
置換: 特にジメチルアミノ基では、ハロアルカンなどの試薬を使用して、求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するケトンまたはカルボン酸を生じさせる可能性がありますが、還元は通常、アミンまたはアルコールを生じさせます。
科学的研究の応用
α,3-ジメチル-4-ジメチルアミノフェネチルアミン二塩酸塩は、科学研究でいくつかの応用があります。
化学: 複雑な分子を作成するための有機合成における試薬として使用されます。
生物学: 酵素阻害を含む生物系への潜在的な影響について研究されています。
医学: 特に神経伝達物質調節の文脈で、薬理学的特性について調査されています。
工業: 特殊な化学薬品や材料の製造に使用されます。
作用機序
α,3-ジメチル-4-ジメチルアミノフェネチルアミン二塩酸塩の作用機序には、モノアミンオキシダーゼ酵素などの特定の分子標的との相互作用が含まれます。これらの酵素を阻害することで、この化合物は脳内の神経伝達物質のレベルを調節し、さまざまな生理学的効果をもたらす可能性があります。関与する経路には、セロトニンやドーパミンなどの神経伝達物質の分解に重要な役割を果たすモノアミンオキシダーゼAとBの阻害が含まれます。
類似の化合物との比較
類似の化合物
アンフェタミン: 同様のフェネチルアミン構造を持つ、よく知られた興奮剤。
メタンフェタミン: 密接に関連する化学構造を持つ別の興奮剤。
フェネチルアミン: このクラスの母体化合物で、精神活性特性で知られています。
独自性
α,3-ジメチル-4-ジメチルアミノフェネチルアミン二塩酸塩は、その特定の置換パターンによって独特であり、独特の薬理学的特性を付与します。アンフェタミンやメタンフェタミンとは異なり、この化合物は、特定の生物学的標的との相互作用を高める可能性のある追加のジメチルアミノ基を持っており、研究および潜在的な治療用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Amphetamine: A well-known stimulant with a similar phenethylamine structure.
Methamphetamine: Another stimulant with a closely related chemical structure.
Phenethylamine: The parent compound of this class, known for its psychoactive properties.
Uniqueness
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike amphetamine and methamphetamine, this compound has additional dimethylamino groups that may enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
55875-60-0 |
|---|---|
分子式 |
C12H22Cl2N2 |
分子量 |
265.22 g/mol |
IUPAC名 |
4-(2-aminopropyl)-N,N,2-trimethylaniline;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-9-7-11(8-10(2)13)5-6-12(9)14(3)4;;/h5-7,10H,8,13H2,1-4H3;2*1H |
InChIキー |
FTTQLFRJQDXCRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(C)N)N(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



